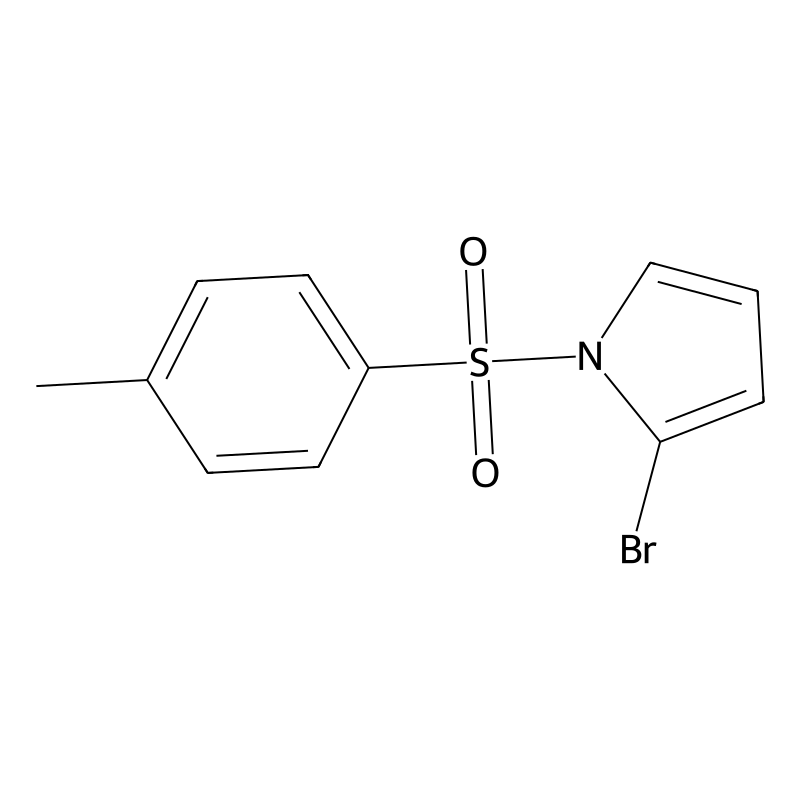

2-Bromo-N-(P-toluenesulfonyl)pyrrole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Precursor for Arylated Pyrroles

One of the primary applications of 2-bromo-N-(p-toluenesulfonyl)pyrrole is as a precursor for the synthesis of arylated pyrroles. The bromo group (Br) at the 2-position of the pyrrole ring can be readily displaced through transition-metal catalyzed cross-coupling reactions, such as Suzuki coupling, with various arylboronic acids. This allows for the introduction of a diverse range of aromatic substituents onto the pyrrole ring, providing a route to a wide variety of functionalized pyrrole derivatives.

2-Bromo-N-(p-toluenesulfonyl)pyrrole is an organic compound characterized by the molecular formula . This compound features a pyrrole ring substituted at the 2-position with a bromine atom and at the nitrogen with a p-toluenesulfonyl group. The presence of these substituents enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis. The compound crystallizes in a columnar structure with interdigitated C-H⋯O interactions, contributing to its stability and unique properties .

- Suzuki Coupling: This compound serves as an excellent substrate for Suzuki coupling reactions with arylboronic acids, facilitating the formation of biaryl compounds .

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.

- Cross-Coupling Reactions: It can also engage in other cross-coupling reactions, expanding its utility in synthetic organic chemistry .

While specific biological activity data for 2-Bromo-N-(p-toluenesulfonyl)pyrrole is limited, derivatives of pyrrole compounds are often investigated for their potential pharmacological properties. Pyrroles are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The sulfonamide group may also contribute to biological interactions, enhancing the compound's potential as a therapeutic agent .

The synthesis of 2-Bromo-N-(p-toluenesulfonyl)pyrrole can be achieved through several methods:

- Direct Bromination: Bromination of N-(p-toluenesulfonyl)pyrrole can yield the desired product. This method typically involves the use of brominating agents under controlled conditions to ensure selectivity at the 2-position.

- Condensation Reactions: The compound can be synthesized via condensation reactions involving pyrrole derivatives and p-toluenesulfonamide. This approach often employs Lewis acids as catalysts to facilitate the reaction under mild conditions .

- Lithiation Strategies: Directed lithiation of pyrrole derivatives followed by electrophilic substitution with bromine sources has also been reported as a synthetic pathway .

2-Bromo-N-(p-toluenesulfonyl)pyrrole finds applications in various fields:

- Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules.

- Material Science: Due to its unique structural properties, it may be explored for applications in polymer chemistry and materials science.

- Pharmaceutical Development: As a precursor for biologically active compounds, it holds potential in drug discovery and development processes .

Interaction studies focusing on 2-Bromo-N-(p-toluenesulfonyl)pyrrole are essential to understand its reactivity and potential biological effects. Research often examines:

- Reactivity with Nucleophiles: Investigating how different nucleophiles interact with the bromine atom can provide insights into its synthetic utility.

- Biological Interactions: Studies may explore how this compound interacts with biological targets, contributing to understanding its pharmacological potential .

Several compounds share structural features with 2-Bromo-N-(p-toluenesulfonyl)pyrrole. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(p-Toluenesulfonyl)pyrrole | Pyrrole ring with sulfonamide group | Lacks bromine substitution; less reactive |

| 2-Bromopyrrole | Pyrrole ring with bromine at 2-position | No sulfonamide; higher reactivity due to absence of stabilizing groups |

| N-(p-Nitrophenylsulfonyl)pyrrole | Pyrrole ring with nitrophenyl group | Different electronic properties; potential for different biological activities |

| 1-Bromo-2-pyrrolidinone | Pyrrolidine derivative | Different ring structure; altered reactivity |

The presence of both a bromine atom and a p-toluenesulfonyl group in 2-Bromo-N-(p-toluenesulfonyl)pyrrole provides unique reactivity profiles not found in these similar compounds, making it particularly valuable in synthetic applications .

¹H Nuclear Magnetic Resonance Analysis and Peak Assignments

The proton nuclear magnetic resonance spectrum of 2-Bromo-N-(P-toluenesulfonyl)pyrrole provides detailed structural information through distinct resonance patterns. The ¹H nuclear magnetic resonance spectrum recorded at 300 MHz in CDCl₃ exhibits characteristic signals that confirm the molecular structure [1].

The tosyl methyl group appears as a singlet at δ = 2.43 (s, 3H), representing the aromatic methyl substituent on the para-toluenesulfonyl group [1]. This chemical shift is consistent with aromatic methyl groups and confirms the presence of the protecting group. The pyrrole ring protons manifest as a multiplet at δ = 6.23-6.29 (m, 2H), indicating the H-3 and H-4 positions of the pyrrole ring [1]. These chemical shifts are characteristic of pyrrole protons and demonstrate the electron-withdrawing influence of both the bromine substituent and the tosyl protecting group.

The aromatic protons of the toluenesulfonyl group display two distinct patterns: the ortho protons to the methyl group appear as a doublet at δ = 7.32 (d, J = 8.3 Hz, 2H), while the meta protons relative to the methyl group appear as a doublet at δ = 7.81 (d, J = 8.4 Hz, 2H) [1]. The coupling constant of approximately 8.3-8.4 Hz is typical for ortho-aromatic proton coupling. Additionally, the H-5 proton of the pyrrole ring appears as a doublet of doublets at δ = 7.46 (dd, J = 2.0, 3.5 Hz, 1H) [1]. The coupling pattern reflects the vicinal coupling with the adjacent pyrrole proton and the smaller long-range coupling.

The chemical shift values are consistent with the electron-withdrawing nature of the tosyl group, which causes downfield shifts compared to unsubstituted pyrrole derivatives. The absence of the pyrrole nitrogen-hydrogen proton signal indicates N-substitution, confirming the successful tosylation of the pyrrole nitrogen [4].

¹³C Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through chemical shift analysis. The ¹³C nuclear magnetic resonance spectrum recorded at 75.5 MHz in CDCl₃ reveals ten distinct carbon environments, consistent with the molecular structure [1].

The aromatic carbon signals appear in the expected regions: δ = 145.5 corresponds to the quaternary carbon of the tosyl group bearing the sulfonyl substituent, while δ = 135.1 represents the quaternary carbon bearing the methyl group [1]. The aromatic carbon signals at δ = 129.9 and 127.8 correspond to the aromatic carbons of the toluenesulfonyl group [1]. The pyrrole ring carbons exhibit characteristic chemical shifts: δ = 124.2, 117.9, and 113.5 correspond to the pyrrole carbons C-3, C-4, and C-5, respectively [1] [5].

The carbon bearing the bromine substituent appears at δ = 112.5, reflecting the electron-withdrawing effect of the halogen [1]. The quaternary carbon C-2 of the pyrrole ring, which bears the bromine substituent, appears at δ = 100.0 [1]. This significant upfield shift is characteristic of halogen-substituted pyrrole carbons and confirms the regioselectivity of the bromination reaction. The methyl carbon of the tosyl group appears at δ = 21.7 [1].

The carbon chemical shifts are consistent with literature values for similar N-tosylated pyrrole derivatives and confirm the structural assignment [5]. The pyrrole carbon chemical shifts can be predicted based on additive substituent effects, with the bromine and tosyl groups contributing to the observed chemical shift patterns [5].

Advanced 2D Nuclear Magnetic Resonance Techniques

Advanced two-dimensional nuclear magnetic resonance techniques provide enhanced structural elucidation capabilities for complex organic molecules. Although specific 2D nuclear magnetic resonance data for 2-Bromo-N-(P-toluenesulfonyl)pyrrole are not extensively reported in the literature, the application of standard heteronuclear correlation experiments would provide valuable connectivity information [6] [7].

Heteronuclear Single Quantum Coherence spectroscopy would reveal direct carbon-hydrogen correlations, confirming the assignments of proton and carbon resonances [7] [8]. This technique would establish which hydrogen atoms are directly bonded to which carbon atoms, providing unambiguous structural confirmation. The experiment would show correlations between the tosyl methyl protons and the corresponding carbon, the pyrrole protons and their respective carbons, and the aromatic protons with their carbon environments [9].

Heteronuclear Multiple Bond Correlation spectroscopy would provide long-range carbon-hydrogen correlations through two or three bonds, enabling the assignment of quaternary carbons and confirming molecular connectivity [7] [9]. This technique would reveal correlations between the pyrrole protons and the quaternary carbons, as well as cross-peaks between the tosyl aromatic protons and the quaternary carbons of the toluenesulfonyl group [10].

Correlation Spectroscopy experiments would establish proton-proton coupling networks, confirming the substitution pattern on both the pyrrole and aromatic rings [11] [10]. Nuclear Overhauser Effect Spectroscopy would provide spatial proximity information, particularly useful for confirming the orientation of substituents and identifying through-space interactions [12] [10]. These advanced techniques would provide comprehensive structural validation and enable detailed conformational analysis of the compound [13] [14].

Mass Spectrometry

High-Resolution Mass Spectrometry

High-resolution mass spectrometry provides precise molecular weight determination and elemental composition analysis. The molecular ion region of 2-Bromo-N-(P-toluenesulfonyl)pyrrole exhibits characteristic isotope patterns due to the presence of bromine [1]. The molecular ion peaks appear at m/z 301 and 299, corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) [1]. The relative intensities of these peaks (28% and 27%, respectively) reflect the natural abundance of bromine isotopes [1].

High-resolution mass spectrometry would provide accurate mass measurements enabling elemental composition determination [15]. The calculated exact mass for C₁₁H₁₀⁷⁹BrNO₂S would be 298.9616 Da, while the ⁸¹Br isotope would appear at 300.9596 Da [16]. The mass accuracy typically achieved with modern high-resolution instruments would confirm the molecular formula and distinguish between possible isomeric structures [17].

Fragmentation Patterns

The fragmentation pattern of 2-Bromo-N-(P-toluenesulfonyl)pyrrole provides structural information through characteristic bond cleavages. The electron impact mass spectrum shows several significant fragment ions that reflect the molecular structure [1].

The base peak appears at m/z 91 (100% relative intensity), corresponding to the tropylium ion [C₇H₇]⁺ [1]. This fragment results from the benzylic cleavage of the toluenesulfonyl group and represents the most stable fragment ion under electron impact conditions [18]. The formation of the tropylium ion is a common fragmentation pathway for aromatic compounds containing benzylic positions [19].

A significant fragment ion appears at m/z 155 (56% relative intensity), which corresponds to the loss of the tosylamide group (M - TsNH) [1]. This fragmentation pattern is characteristic of N-tosylated heterocycles and reflects the relative weakness of the nitrogen-sulfur bond under electron impact conditions [18]. The fragmentation pathways are influenced by the electron-withdrawing nature of the bromine substituent and the stabilizing effect of the aromatic systems [18].

The fragmentation behavior of 2-substituted pyrrole derivatives has been studied extensively, and the observed patterns are consistent with typical pyrrole fragmentation mechanisms [18]. The side-chain substituents at the 2-position significantly influence the fragmentation pathways, with the tosyl group providing a preferential fragmentation site [18]. The presence of the bromine substituent affects the fragmentation pattern by altering the electron density distribution in the pyrrole ring [18].

Infrared Spectroscopy

Infrared spectroscopy provides characteristic vibrational information for functional group identification. The infrared spectrum of 2-Bromo-N-(P-toluenesulfonyl)pyrrole would exhibit several diagnostic absorption bands corresponding to the molecular functional groups [20] [21].

The sulfonyl group exhibits characteristic asymmetric and symmetric stretching vibrations. The asymmetric sulfur-oxygen stretch typically appears at 1335-1370 cm⁻¹, while the symmetric stretch occurs at 1300-1350 cm⁻¹ [22] [23]. These strong absorptions are diagnostic for sulfonamide functional groups and confirm the presence of the tosyl protecting group [24] [25].

The aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3100 cm⁻¹, characteristic of aromatic systems [20] [21]. The pyrrole ring vibrations would manifest as carbon-carbon stretching absorptions in the region 1600-1400 cm⁻¹ [26] [27]. The carbon-bromine stretching vibration typically appears at 515-690 cm⁻¹, though this absorption may be weak and difficult to distinguish from other skeletal vibrations [28] [23] [29].

The absence of nitrogen-hydrogen stretching vibrations in the region 3300-3500 cm⁻¹ confirms the N-substitution of the pyrrole ring [20] [30]. The fingerprint region below 1500 cm⁻¹ would contain multiple absorption bands corresponding to carbon-carbon skeletal vibrations, carbon-hydrogen bending modes, and other characteristic vibrations [21] [27].

X-ray Diffraction Studies

X-ray crystallographic analysis provides definitive structural information including bond lengths, bond angles, and crystal packing arrangements. The crystal structure of 2-Bromo-N-(P-toluenesulfonyl)pyrrole has been determined and reveals important structural features [31] [32].

The compound crystallizes in a columnar structure consisting of interdigitated carbon-hydrogen⋯oxygen doubly bonded chains [31] [32]. The columns pack in a herringbone fashion and are linked through additional weak hydrogen bonding interactions [32]. This crystal packing arrangement is stabilized by intermolecular hydrogen bonding between the sulfonyl oxygen atoms and aromatic hydrogen atoms [31] [33].

The crystal structure is very nearly isomorphous to one in which the bromo substituent on the pyrrole ring is replaced by a chloromethyl group, despite the difference in size, shape, and interactions involving these two groups [31] [32]. This structural similarity suggests that the crystal packing is primarily determined by the tosyl group interactions rather than the pyrrole substituent [33].

The X-ray crystallographic data provide precise bond lengths and angles, confirming the planar geometry of the pyrrole ring and the tetrahedral environment around the sulfur atom [31] [6]. The structural analysis reveals that both pyrrole rings are essentially planar, with root mean square deviation values of 0.009 Å [34] [6]. The tosyl group exhibits the expected conformation with the para-tolyl ring oriented out of the plane of the pyrrole ring [6].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant